REACTION_CXSMILES
|
[O:1]1CCN=[C:2]1[CH2:6][N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12].N1CCCC1=[O:18].ClCC(O)=O>>[N:7]1([CH2:6][C:2]([OH:1])=[O:18])[CH2:11][CH2:10][CH2:9][C:8]1=[O:12]
|
Name
|
[(2-oxazolin-2-yl)methyl]-2-pyrrolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=NCC1)CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C(CCC1)=O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |